

A Spectroscopic Guide to 2-Pyridinecarboxaldehyde: Structural Elucidation for Advanced Research

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Compound of Interest

Compound Name: **2-Pyridinecarboxaldehyde**

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Introduction

2-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal building block in synthetic chemistry, particularly in the development of pharmaceuticals, ligands for catalysis, and novel materials.^[1] Its chemical reactivity is dominated by the interplay between the electron-withdrawing aldehyde group and the electron-deficient pyridine ring. A thorough understanding of its structural and electronic properties is paramount for predicting its behavior in chemical reactions and biological systems. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—that define **2-Pyridinecarboxaldehyde**, offering researchers a foundational reference for its characterization.

Molecular Structure and Conformation

The foundational step in any spectroscopic analysis is understanding the molecule's basic structure. **2-Pyridinecarboxaldehyde** consists of a pyridine ring substituted at the 2-position with a formyl (aldehyde) group. The relative orientation of the aldehyde group with respect to the pyridine nitrogen is a key conformational feature that influences the molecule's electronic environment and, consequently, its spectral properties.

Caption: Molecular structure of **2-Pyridinecarboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For **2-Pyridinecarboxaldehyde**, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Expertise & Experience: Interpreting the NMR Landscape

The ¹H NMR spectrum is particularly informative. The aldehydic proton is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group, placing its resonance in a region typically devoid of other signals (9-10 ppm).[2][3][4][5][6] The protons on the pyridine ring exhibit complex splitting patterns due to spin-spin coupling, and their chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituent effect of the aldehyde. The proton adjacent to the nitrogen (at C6) is typically the most downfield of the ring protons.

In ¹³C NMR, the carbonyl carbon resonance is also highly characteristic, appearing far downfield (>190 ppm)[2][3][4]. The chemical shifts of the pyridine carbons provide further structural confirmation.

Trustworthiness: Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~5-10 mg of **2-Pyridinecarboxaldehyde** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Acquire spectra on a high-resolution Fourier Transform NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to approximately 220 ppm.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.

Authoritative Grounding: Spectral Data & Interpretation

The following table summarizes representative ^1H NMR data for **2-Pyridinecarboxaldehyde**.

Proton Assignment	Chemical Shift (δ) in CDCl_3 ^[7]	Chemical Shift (δ) in DMSO-d_6 ^[7]	Multiplicity	Coupling Constants (J) in Hz (DMSO) ^[7]
H-C=O	10.09 ppm	10.24 ppm	Singlet (s)	-
H6	8.80 ppm	9.03 ppm	Doublet (d)	J = 4.6
H4	7.96 ppm	8.17 ppm	Triplet (t)	J = 7.7, 8.3
H3	7.88 ppm	7.88 ppm	Doublet (d)	J = 7.7
H5	7.54 ppm	8.31 ppm	Triplet (t)	J = 4.6, 7.7

- Interpretation: The aldehydic proton at ~10.1-10.2 ppm is highly deshielded, consistent with its attachment to a carbonyl group.^[2] The pyridine protons appear in the aromatic region (7.5-9.1 ppm). H6 is the most downfield aromatic proton due to its proximity to the electronegative nitrogen. The observed multiplicities and coupling constants are consistent with the substitution pattern on the pyridine ring.

The following table summarizes representative ^{13}C NMR data.

Carbon Assignment	Chemical Shift (δ) in CDCl_3 ^[8]
C=O	193.5 ppm
C2	152.8 ppm
C6	150.2 ppm
C4	137.1 ppm
C3	127.8 ppm
C5	121.5 ppm

- Interpretation: The peak at 193.5 ppm is characteristic of an aldehyde carbonyl carbon.^{[3][4]} The five distinct signals in the aromatic region confirm the five unique carbon environments

of the pyridine ring, with C2 (the carbon bearing the aldehyde) and C6 (adjacent to nitrogen) being the most deshielded.

Caption: Key ^1H - ^1H J-couplings in **2-Pyridinecarboxaldehyde**.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups.

Expertise & Experience: Vibrational Fingerprints

For **2-Pyridinecarboxaldehyde**, the most diagnostic IR absorption is the strong C=O stretching band. Because the aldehyde is conjugated to the aromatic pyridine ring, this band is expected at a lower wavenumber (typically $1685\text{-}1710\text{ cm}^{-1}$) compared to a saturated aliphatic aldehyde ($1720\text{-}1740\text{ cm}^{-1}$).^{[2][6][9][10][11]} Another key feature is the characteristic pair of weak to medium bands for the aldehydic C-H stretch, typically found between 2850 cm^{-1} and 2700 cm^{-1} .^{[9][10]} The presence of the pyridine ring is confirmed by aromatic C=C and C=N stretching vibrations in the $1600\text{-}1400\text{ cm}^{-1}$ region and aromatic C-H bending vibrations.

Trustworthiness: Protocol for FT-IR Data Acquisition

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric CO_2 and water vapor.
- Sample Preparation (ATR Method):
 - Place a single drop of neat **2-Pyridinecarboxaldehyde** liquid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).
- Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .

- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is analyzed for characteristic absorption bands.

Authoritative Grounding: Spectral Data & Interpretation

The table below lists the principal IR absorption bands for **2-Pyridinecarboxaldehyde**.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~2840, ~2740	Medium, Weak	Aldehydic C-H Stretch (Fermi Resonance doublet)[9][12]
~1705	Strong	C=O Stretch (conjugated aldehyde)[2][9][11]
~1580, ~1460	Medium-Strong	Aromatic C=C and C=N Ring Stretching
~1200	Medium	C-C Stretch (between ring and aldehyde)[9]
~780	Strong	Aromatic C-H Out-of-Plane Bending

Data compiled from various sources including NIST and PubChem.[13][14][15]

- Interpretation: The strong absorption at $\sim 1705 \text{ cm}^{-1}$ is definitive for a conjugated carbonyl group.[11] The presence of the shoulder peak around 2740 cm^{-1} alongside the C-H stretches just below 3000 cm^{-1} is highly characteristic of an aldehyde functional group.[10] The collection of bands in the $1600\text{-}1400 \text{ cm}^{-1}$ region confirms the aromatic pyridine backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.

Expertise & Experience: Electronic Transitions

2-Pyridinecarboxaldehyde contains two primary chromophores: the pyridine ring and the carbonyl group. These conjugated systems give rise to characteristic UV-Vis absorption bands. One would expect to see intense $\pi \rightarrow \pi^*$ transitions associated with the conjugated aromatic system and weaker $n \rightarrow \pi^*$ transitions associated with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen.[\[16\]](#) The specific wavelengths (λ_{max}) of these absorptions are sensitive to the solvent environment.

Trustworthiness: Protocol for UV-Vis Data Acquisition

- Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).
- Sample Preparation: Prepare a dilute solution of **2-Pyridinecarboxaldehyde** in the chosen solvent. A typical concentration is around 10^{-4} to 10^{-5} M.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan to zero the instrument.
- Data Acquisition: Empty the sample cuvette, rinse, and fill it with the prepared sample solution. Scan a wavelength range from approximately 200 nm to 400 nm.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Authoritative Grounding: Spectral Data & Interpretation

The UV-Vis spectrum of **2-Pyridinecarboxaldehyde** typically shows multiple absorption bands.

λ_{max} (in Ethanol)	Molar Absorptivity (ϵ)	Transition Assignment
~260 nm	High	$\pi \rightarrow \pi^*$ (Pyridine ring) [17] [18]
~280-290 nm	Medium	$\pi \rightarrow \pi^*$ (Carbonyl conjugation)
~320-340 nm	Low	$n \rightarrow \pi^*$ (Carbonyl group)

Data compiled from various sources including NIST.[\[14\]](#)[\[19\]](#)

- Interpretation: The most intense band around 260 nm is characteristic of the $\pi \rightarrow \pi^*$ transition of the pyridine ring, similar to pyridine itself.[17][18] The shoulder or separate band at a slightly longer wavelength is due to the extension of the conjugated system by the carbonyl group. The weak, longer-wavelength absorption above 300 nm is characteristic of the symmetry-forbidden $n \rightarrow \pi^*$ transition of the carbonyl group.

Conclusion

The spectroscopic profile of **2-Pyridinecarboxaldehyde** is well-defined and serves as a reliable fingerprint for its identification and characterization. NMR spectroscopy provides an unambiguous map of its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (conjugated aldehyde and pyridine), and UV-Vis spectroscopy elucidates its electronic structure. Together, these techniques offer a comprehensive and self-validating system for ensuring the identity and purity of **2-Pyridinecarboxaldehyde**, a critical requirement for its application in research, drug development, and materials science.

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